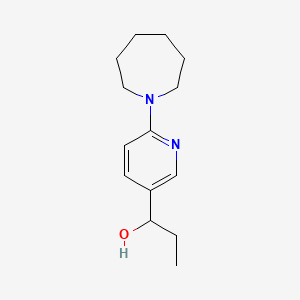![molecular formula C15H21NO B11873582 7-(Benzyloxy)-2-azaspiro[3.5]nonane](/img/structure/B11873582.png)
7-(Benzyloxy)-2-azaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Benzyloxy)-2-azaspiro[35]nonane is a chemical compound with a unique spirocyclic structure This compound is characterized by a spiro junction where a nitrogen atom is part of the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-2-azaspiro[3.5]nonane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable azaspiro compound with benzyl alcohol under specific conditions to introduce the benzyloxy group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-(Benzyloxy)-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding the parent azaspiro compound.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: The parent azaspiro compound.
Substitution: Various substituted azaspiro compounds depending on the nucleophile used.
Scientific Research Applications
7-(Benzyloxy)-2-azaspiro[3.5]nonane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The spirocyclic structure provides rigidity, which can affect the compound’s overall conformation and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 7-((Benzyloxy)carbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid
- 7-((Benzyloxy)carbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid derivatives
Uniqueness
7-(Benzyloxy)-2-azaspiro[3.5]nonane is unique due to its specific spirocyclic structure and the presence of the benzyloxy group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H21NO |
|---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
7-phenylmethoxy-2-azaspiro[3.5]nonane |
InChI |
InChI=1S/C15H21NO/c1-2-4-13(5-3-1)10-17-14-6-8-15(9-7-14)11-16-12-15/h1-5,14,16H,6-12H2 |
InChI Key |
QMRPCDJGITVFRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1OCC3=CC=CC=C3)CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


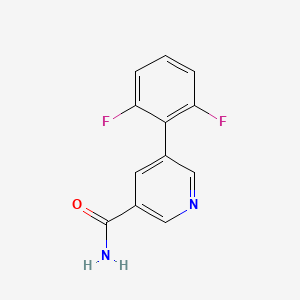


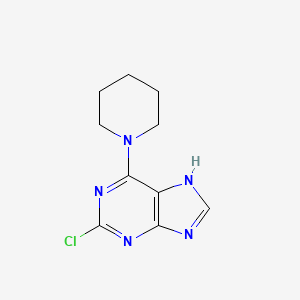

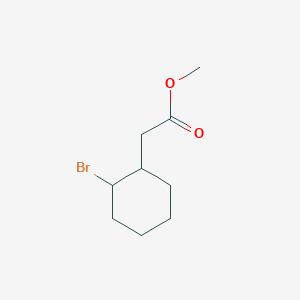



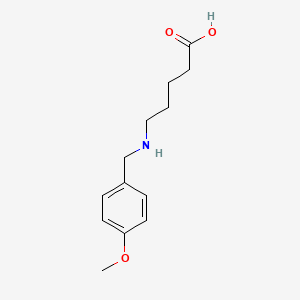
![Tert-butyl benzo[d]oxazol-7-ylcarbamate](/img/structure/B11873600.png)
